molecular formula C10H5F5O2 B11823812 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B11823812
M. Wt: 252.14 g/mol
InChI Key: LAMSHLIGIFXYJZ-UHFFFAOYSA-N
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Description

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid stands out due to its unique combination of fluorine atoms and the prop-2-enoic acid moiety. This structure imparts distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)

InChI Key

LAMSHLIGIFXYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F

Origin of Product

United States

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